6-Chloro-2-methoxypyridin-3-amine CAS number
6-Chloro-2-methoxypyridin-3-amine CAS number
An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine (CAS: 914222-86-9) for Researchers and Drug Development Professionals.
Abstract
6-Chloro-2-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core provides a synthetically tractable scaffold for the development of novel therapeutic agents and molecular probes. This guide offers a comprehensive technical overview of 6-chloro-2-methoxypyridin-3-amine, detailing its physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction to 6-Chloro-2-methoxypyridin-3-amine
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. 6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a prime example of such a strategically functionalized intermediate.[1][2][3][4]
Its structure is characterized by:
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An amine group at the 3-position, which serves as a key nucleophile or a point for amide bond formation and other coupling reactions.
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A methoxy group at the 2-position, which can influence the electronics of the pyridine ring and participate in hydrogen bonding.
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A chloro group at the 6-position, a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity.[5][6]
The combination of these groups makes this compound a powerful intermediate for building libraries of complex molecules aimed at various biological targets, from kinases to receptors in the central nervous system.[5][6] The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate potency, selectivity, and metabolic stability.[7][8]
Physicochemical Properties and Identifiers
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for 6-Chloro-2-methoxypyridin-3-amine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914222-86-9 | [1][2][3][4] |
| Molecular Formula | C₆H₇ClN₂O | [1][2][3] |
| Molecular Weight | 158.59 g/mol | [2][3][9] |
| IUPAC Name | 6-chloro-2-methoxypyridin-3-amine | [10] |
| Synonyms | 6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine | [2] |
| Physical Form | Solid | |
| SMILES | COC1=C(C=CC(=N1)Cl)N | [11] |
| InChI | InChI=1S/C6H7ClN2O/c1-10-6-4(9)2-3-5(7)8-6 | [12] |
| InChIKey | DOTGSGJAEQKRLN-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
While specific, scaled-up manufacturing processes are often proprietary, a plausible and common synthetic route for preparing 6-Chloro-2-methoxypyridin-3-amine can be extrapolated from established pyridine chemistry. A logical approach involves the sequential functionalization of a suitable pyridine precursor.
A representative synthetic pathway could start from 2,6-dichloro-3-nitropyridine. The rationale for this pathway is based on the differential reactivity of the chloro groups and the utility of the nitro group as a precursor to the amine.
Proposed Synthetic Pathway:
Caption: Plausible synthesis of 6-Chloro-2-methoxypyridin-3-amine.
Causality Behind Experimental Choices:
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Selective Methoxylation: The reaction begins with the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom. The nitro group at the 3-position is strongly electron-withdrawing, which activates the chlorine atoms at the ortho (2-) and para (6-) positions for nucleophilic attack. The chlorine at the 2-position is generally more activated, leading to its preferential replacement by the methoxide nucleophile.
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Nitro Group Reduction: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reduction (e.g., iron powder in acidic medium like HCl or acetic acid).[13] This step efficiently converts the nitro group into the desired primary amine at the 3-position, yielding the final product.
This self-validating protocol relies on well-established, high-yielding transformations in heterocyclic chemistry.
Role in Drug Discovery and Medicinal Chemistry
6-Chloro-2-methoxypyridin-3-amine is a powerful intermediate for generating libraries of compounds for high-throughput screening and subsequent lead optimization. Its utility is exemplified by its application in the synthesis of complex heterocyclic systems.
Key Applications:
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Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The amine group can be acylated or used in coupling reactions to build out structures that interact with the hinge region of a kinase, while the chloro group allows for Suzuki or other cross-coupling reactions to introduce substituents that target other regions of the ATP-binding pocket.[5]
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CNS Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system. For instance, derivatives have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs).[5]
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Molecular Probes for Imaging: Research has demonstrated the use of this scaffold in developing agents for positron emission tomography (PET) imaging. Specifically, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized to image α-synuclein aggregates, which are implicated in Parkinson's disease.[6]
The general workflow for utilizing this building block in a drug discovery program is illustrated below.
Caption: Drug discovery workflow using a versatile building block.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), 6-Chloro-2-methoxypyridin-3-amine is a hazardous substance that requires careful handling.[11][14][15][16]
| Hazard Category | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and in an inert atmosphere, protected from light.[9][11] Recommended storage temperatures are typically 2-8°C.[11]
Experimental Protocol: Buchwald-Hartwig Amination
The following is an exemplary protocol for a Buchwald-Hartwig amination reaction, a common application for this type of chlorinated pyridine scaffold, demonstrating its utility in forming C-N bonds.[6]
Objective: To couple 6-Chloro-2-methoxypyridin-3-amine with a generic aryl bromide (Ar-Br).
Materials:
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6-Chloro-2-methoxypyridin-3-amine
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Aryl bromide (1.0 eq)
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Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 mol%)
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Xantphos (0.1 mol%)
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Cesium Carbonate (Cs₂CO₃) (2.0 eq)
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Anhydrous 1,4-dioxane
Procedure:
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Vessel Preparation: To a flame-dried 20 mL sealed tube, add the aryl bromide (1.0 eq), 6-Chloro-2-methoxypyridin-3-amine (1.0 eq), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 eq).
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Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 10 mL for a 0.5 mmol scale reaction).
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Reaction: Securely cap the sealed tube and place it in a preheated oil bath or heating block at 110 °C.
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Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
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Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridin-3-amine product.
Conclusion
6-Chloro-2-methoxypyridin-3-amine is a high-value chemical intermediate with significant utility in modern drug discovery and medicinal chemistry. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical framework covering its properties, synthesis, safe handling, and practical application, underscoring its continued relevance as a key building block in the quest for novel therapeutics.
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Semantic Scholar (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
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PubChem (n.d.). 5-Chloro-6-methoxypyridin-3-amine. Retrieved from [Link]
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MDPI (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]
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